molecular formula C7H12N2OS B143789 (2-((Dimethylamino)methyl)thiazol-4-yl)methanol CAS No. 78441-69-7

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol

Cat. No. B143789
CAS RN: 78441-69-7
M. Wt: 172.25 g/mol
InChI Key: BIEFSXASVIQOOS-UHFFFAOYSA-N
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Patent
US06323208B1

Procedure details

To a mixture of lithium aluminum hydride (4.5 g, 119 mmol) in ice cold tetrahydrofuran (100 mL) was added ethyl 2-dimethylaminomethylthiazole-4-carboxylate (8.5 g, 39.7 mmol in 40 mL of tetrahydrofuran) dropwise over 40 min maintaining an internal temperature of 5-10C. The mixture was stirred at this temperature range for 90 min. The reaction was carefully quenched with saturated aqueous ammonium chloride (30 mL). The resulting gray slurry was stirred 15 min and filtered through celite. The pad was well washed with ethyl acetate. The filtrate was washed with brine and dried over sodium sulfate. Concentration of this organic solution gave 4.2 g (62%) of 2-dimethylaminomethyl-4-hydroxymethylthiazole as an amber oil. The material was used without further purification.
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]([CH2:10][C:11]1[S:12][CH:13]=[C:14]([C:16](OCC)=[O:17])[N:15]=1)[CH3:9]>>[CH3:9][N:8]([CH2:10][C:11]1[S:12][CH:13]=[C:14]([CH2:16][OH:17])[N:15]=1)[CH3:7] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
ice
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)CC=1SC=C(N1)C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature range for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature of 5-10C
CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched with saturated aqueous ammonium chloride (30 mL)
STIRRING
Type
STIRRING
Details
The resulting gray slurry was stirred 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The pad was well washed with ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CN(C)CC=1SC=C(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.